Chloroacetone

説明

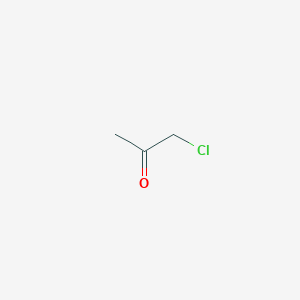

Structure

3D Structure

特性

IUPAC Name |

1-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULLHNJGPPOUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO, Array | |

| Record name | CHLOROACETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021547 | |

| Record name | 1-Chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroacetone, stabilized appears as a yellow-colored liquid with an irritating pungent odor. Light sensitive, but stabilized with the addition of small amounts of water and/or calcium carbonate. Slightly soluble in water and denser than water. Vapors much heavier than air. Irritates skin and eyes. Very toxic by ingestion or inhalation. Used to make other chemicals. A lachrymator., Liquid, Colorless to amber liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS DARK ON EXPOSURE TO LIGHT., A yellow-colored liquid with an irritating pungent odor. | |

| Record name | CHLOROACETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanone, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/682 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

248 °F (120 ° C), 119 °C, Turns dark and resinifies on prolonged exposure to light; may be stabilized by addition of 0.1% H2O or 1% CaCO3. BP: 61 °C at 50 mm Hg; 20 °C at 12 mm Hg, 120 °C | |

| Record name | Chloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

82 °F, 40 °C (open cup), 35 °C closed cup, 35 °C c.c. | |

| Record name | Chloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with alcohol, ether and chloroform. Soluble in 10 parts water (wet weight), In water, 8.25X10+4 mg/L, temperature unspecified, Solubility in water, g/100ml at 20 °C: 10 | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.5 | |

| Record name | Chloroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Forms binary azeotropes with many organic liquids. Reacts with aryl Grignard reagents to form stilbenes. | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

78-95-5 | |

| Record name | CHLOROACETONE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7130 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetone | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroacetone-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propanone, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZTR74268 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/682 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-44.5 °C, Yellow needles from alcohol; mp: 124 °C /Chloroacetone 2,4-dihydrophenylhydrazone/, -45 °C | |

| Record name | 1-Chloro-2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chloroacetone: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Chloroacetone (systematic name: 1-chloro-2-propanone) is a versatile and highly reactive bifunctional organic compound. Its structure, featuring both an α-haloketone and a carbonyl group, makes it a valuable intermediate in a wide range of organic syntheses. It has been utilized in the manufacturing of color photography couplers, insecticides, perfumes, and as an intermediate in the production of antioxidants and pharmaceuticals.[1][2] This guide provides an in-depth overview of its chemical properties and reactivity, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is a colorless to amber liquid with a pungent, irritating odor.[3][4] It is a potent lachrymator, meaning it causes tearing, and was used as a tear gas in World War I.[3][5] The compound is sensitive to light and may turn dark and resinify upon prolonged exposure.[6][7] For this reason, it is often stabilized with small amounts of water or calcium carbonate.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO | [9] |

| Molecular Weight | 92.52 g/mol | [3][9] |

| Appearance | Colorless to amber liquid | [3][4] |

| Odor | Pungent, irritating | [6] |

| Density | 1.123 - 1.162 g/mL at 20-25 °C | [3][9][10] |

| Melting Point | -44.5 °C | [3][10] |

| Boiling Point | 119-120 °C (at 760 mmHg) | [9][10][11] |

| Flash Point | 32 - 35 °C | [2][11] |

| Vapor Pressure | 16 mbar (12 mmHg) at 20 °C | [4] |

| Vapor Density | 3.19 (Air = 1.0) | [4] |

| Solubility in Water | Slightly soluble (~10-124 g/L at 20 °C) | [8][10][11] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, acetone | [11][12] |

| Refractive Index (n20/D) | 1.432 | [10][13] |

| Autoignition Temperature | 610 °C | [3][5] |

Reactivity and Hazardous Properties

This compound's reactivity is dominated by its two functional groups: the ketone and the carbon-chlorine bond at the alpha position. This bifunctionality allows it to act as both an electrophile at the carbonyl carbon and, more significantly, at the α-carbon.

Stability and Incompatibility:

-

Light Sensitivity: Turns dark and resinifies on prolonged exposure to light.[7] It may polymerize slowly under the influence of light, creating a fire or explosion hazard.[11]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and amines.[2][4][14] It can be corrosive to steel and aluminum.[2][15]

-

Stabilization: Commercial preparations are typically stabilized with 0.1-0.5% water or calcium carbonate to prevent polymerization and decomposition.[2][6]

Hazardous Decomposition:

-

When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and carbon monoxide.[2][16][17]

-

Unstabilized this compound may decompose explosively during distillation.[6][8] Transportation of unstabilized this compound is banned in the United States.[11]

General Reactivity Overview

The diagram below illustrates the primary modes of reactivity for this compound.

Caption: Primary reaction pathways of this compound.

Key Experimental Protocols

This compound is a key substrate in several important name reactions for synthesizing heterocyclic compounds.

Hantzsch Thiazole (B1198619) Synthesis: 2-Amino-4-methylthiazole

This reaction is a classic method for synthesizing thiazole rings by reacting an α-haloketone with a thioamide. The following protocol is adapted from Organic Syntheses.[3]

Reaction: CH₃COCH₂Cl + H₂NCSNH₂ → C₄H₆N₂S + HCl

Materials:

-

Thiourea (B124793) (76 g, 1 mole)

-

This compound (92.5 g, 1 mole), distilled, bp 118-120 °C

-

Water (200 cc)

-

Sodium hydroxide (B78521) (200 g)

-

Diethyl ether

Procedure:

-

Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add the this compound via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Once the addition is complete, reflux the yellow solution for two hours.

-

Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm.

-

An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper, oily layer.

-

Extract the aqueous layer three times with diethyl ether (total volume of 300 cc).

-

Combine the original oil layer with the ethereal extracts and dry over 30 g of solid sodium hydroxide.

-

Filter the solution by gravity to remove any tars.

-

Distill the ether from a steam bath.

-

Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133 °C / 18 mm Hg. The product, 2-amino-4-methylthiazole, will solidify upon cooling.

Mechanism of Hantzsch Thiazole Synthesis

References

- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent for Research [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - Simple preparation of this compound - an essay - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. This compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0250107) [hmdb.ca]

- 17. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

Physical properties of 1-chloro-2-propanone

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-2-propanone (also known as chloroacetone), a significant compound in organic synthesis. The information is presented for use by researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application in a laboratory setting.

Summary of Physical Properties

1-Chloro-2-propanone is a colorless liquid that tends to darken upon exposure to light.[1][2][3] It possesses a pungent and irritating odor.[1][2][4] The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₃H₅ClO | |

| Molecular Weight | 92.52 g/mol | |

| Melting Point | -44.5 °C to -45 °C | |

| Boiling Point | 119 °C to 120 °C | At standard atmospheric pressure |

| Density | 1.123 g/cm³ | at 25 °C |

| 1.15 g/cm³ | at 20 °C[1][5] | |

| 1.162 g/cm³ | at 25 °C[6] | |

| Refractive Index (nD) | 1.432 | at 20 °C[6] |

| Solubility in Water | 10 g/100 mL | at 20 °C[1][3] |

| Solubility in Organic Solvents | Miscible | With alcohol, ether, and chloroform[3][4][6][7] |

| Vapor Pressure | 12.0 mmHg | at 25 °C[1] |

| Flash Point | 32 °C to 40 °C | |

| Autoignition Temperature | 610 °C | [3][5] |

| Dipole Moment | 2.27 D to 2.36 D |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 1-chloro-2-propanone. These protocols are designed to be followed in a standard organic chemistry laboratory.

Safety Precaution: 1-Chloro-2-propanone is a lachrymator and is toxic.[2][4] It is irritating to the eyes, skin, and respiratory system.[6][8] All handling and experiments must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat, must be worn at all times.[8][9]

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Simple distillation is a reliable method for determining the boiling point of a pure liquid sample.[9]

Apparatus:

-

Round-bottom flask (25 mL or 50 mL)

-

Distillation head (still head)

-

Thermometer and adapter

-

Condenser (Liebig or other suitable type)

-

Receiving flask (e.g., Erlenmeyer flask)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a few boiling chips into the round-bottom flask.

-

Add approximately 10-15 mL of 1-chloro-2-propanone to the flask.

-

Assemble the simple distillation apparatus inside a fume hood. Ensure all joints are securely connected.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.[9]

-

Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will increase and then stabilize as the vapor surrounds the thermometer bulb; this stable temperature is the boiling point.[9]

-

Record the temperature range over which the liquid distills. For a pure compound, this range should be narrow (1-2 °C).

-

Continue distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

-

Allow the apparatus to cool completely before disassembly.

Determination of Density using a Pycnometer

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) allows for the precise measurement of the volume of a liquid, enabling an accurate density determination.

Apparatus:

-

Pycnometer (e.g., 10 mL) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with deionized water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to 20.0 °C or 25.0 °C. Allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 1-chloro-2-propanone, insert the stopper, and equilibrate it in the same constant temperature water bath.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

-

The density of 1-chloro-2-propanone (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer's light source.

-

Ensure the prisms are clean and dry. Clean with a soft tissue moistened with ethanol or acetone if necessary.

-

Using a dropper, place a few drops of 1-chloro-2-propanone onto the surface of the lower prism.

-

Close the prisms securely. The liquid should spread to form a thin film.

-

Set the connected water bath to maintain a constant temperature, typically 20.0 °C. Allow time for the temperature to stabilize.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Adjust the chromaticity screw to eliminate any color fringe at the boundary, making the borderline sharp and clear.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the reticle.

-

Press the switch to illuminate the scale and read the refractive index value.

-

Record the refractive index and the temperature at which the measurement was taken (e.g., n²⁰_D = 1.432).

Determination of Solubility

Solubility is a qualitative or quantitative measure of the ability of a given substance (the solute) to dissolve in a solvent.

Apparatus:

-

Test tubes and a test tube rack

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Qualitative Solubility in Water:

-

Place approximately 2 mL of deionized water into a test tube.

-

Add 1-chloro-2-propanone dropwise (approx. 0.2 mL) to the test tube.

-

Agitate the mixture (e.g., using a vortex mixer or by flicking the tube) for 1-2 minutes.

-

Observe whether the substance dissolves completely (miscible), forms two distinct layers (immiscible), or partially dissolves (partially soluble). Record your observations.[10]

-

-

Qualitative Solubility in Organic Solvents:

-

Repeat the procedure above using various organic solvents such as ethanol, diethyl ether, and chloroform (B151607) in place of water.

-

Observe and record the solubility of 1-chloro-2-propanone in each solvent.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a chemical substance like 1-chloro-2-propanone.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. pure-synth.com [pure-synth.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

Chloroacetone CAS number and IUPAC name

An In-depth Technical Guide to Chloroacetone For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 78-95-5), a versatile though hazardous chemical intermediate. It covers fundamental identification, detailed physicochemical properties, established experimental protocols for its synthesis and subsequent use in organic reactions, and critical safety information. This document is intended to serve as a vital resource for professionals in research and development who utilize α-haloketones in their work.

Chemical Identification

This compound is an organic compound and a prominent member of the α-haloketone class.[1] Its high reactivity makes it a valuable precursor in numerous organic syntheses.

-

IUPAC Name : 1-chloropropan-2-one[2]

-

Synonyms : Acetonyl chloride, Chloropropanone, 1-Chloro-2-propanone, Methyl chloromethyl ketone[5][6]

-

Appearance : Colorless to yellow or amber liquid with a pungent, irritating odor.[2][7] It is known to darken upon exposure to light.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is a flammable, lachrymatory liquid, slightly soluble in water and miscible with many common organic solvents.[6][7]

| Property | Value | Reference(s) |

| Physical State | Liquid | [7][8] |

| Melting Point | -44.5 °C | [7][8] |

| Boiling Point | 119-120 °C (at 760 mmHg) | [7][8] |

| Density | 1.162 g/mL at 25 °C | [8] |

| Solubility in Water | 10 g/100 mL at 20 °C; 124 g/L at 20 °C | [7][8] |

| Vapor Pressure | 1.5 kPa | [7] |

| Flash Point | 35 °C (95 °F) - closed cup | [7] |

| Refractive Index (n²⁰/D) | 1.432 | [8] |

| Autoignition Temperature | 610 °C (1,130 °F) | [7] |

Experimental Protocols

This compound's utility is demonstrated through its synthesis and reactivity. The following protocols are detailed for laboratory application.

Synthesis of this compound via Direct Chlorination of Acetone (B3395972)

This method involves the direct reaction of acetone with chlorine gas, with calcium carbonate added to neutralize the hydrogen chloride byproduct.[3]

Materials:

-

Acetone (101 mL, 80 g)

-

Calcium carbonate (20 g, in lumps)

-

Chlorine gas

-

Water (30-40 mL)

Procedure:

-

A round-bottom flask is equipped with a reflux condenser, a dropping funnel, a gas inlet tube, and a stirrer.

-

Charge the flask with 101 mL of acetone and 20 g of calcium carbonate.[3]

-

Begin stirring the mixture and gently heat to approximately 60 °C.[3]

-

Introduce a steady stream of chlorine gas into the acetone.

-

Concurrently, add 30-40 mL of water gradually from the dropping funnel.[3]

-

Continue the reaction until the calcium carbonate is nearly consumed, then stop the chlorine flow.[3]

-

Allow the reaction mixture to stand overnight to ensure completion.

-

The upper organic layer, containing this compound, is separated.

-

Purify the product by fractional distillation, collecting the fraction that boils between 117-121 °C.[3]

Use in Feist-Benary Furan (B31954) Synthesis

This compound is a key reagent in the Feist-Benary synthesis, which is used to prepare furans. The reaction involves the condensation of an α-halo ketone (this compound) with a β-dicarbonyl compound in the presence of a base.

Materials:

-

This compound

-

Ethyl acetoacetate (B1235776) (or another β-dicarbonyl compound)

-

A base (e.g., pyridine, ammonia, or an alkali carbonate)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent within a reaction flask.

-

Add the base to the solution to form the enolate of the β-dicarbonyl compound.

-

Slowly add a stoichiometric amount of this compound to the reaction mixture with stirring.

-

The reaction proceeds via nucleophilic attack of the enolate on the α-carbon of this compound, displacing the chloride ion.

-

An intramolecular aldol-type condensation follows, leading to cyclization.

-

Dehydration of the cyclic intermediate yields the final furan product.

-

The product is then isolated and purified using standard techniques such as extraction and distillation or crystallization.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0250107) [hmdb.ca]

- 2. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chembk.com [chembk.com]

- 5. Preparation of Cloroacetone and Bromoacetone [designer-drug.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 78-95-5 [m.chemicalbook.com]

Navigating the Risks: A Comprehensive Guide to Safely Handling Chloroacetone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Chloroacetone, a potent lachrymator and highly toxic chemical, is a valuable intermediate in various chemical syntheses, including pharmaceuticals and dyes.[1] However, its hazardous nature demands stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency responses for working with this compound.

Understanding the Hazards of this compound

This compound (CAS No. 78-95-5) is a flammable, colorless to amber liquid with a pungent, irritating odor.[2][3] It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] The substance is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][7] As a lachrymator, even low concentrations of its vapor can cause immediate tearing and irritation to the eyes.[2][6] Furthermore, this compound is classified as a carcinogen.[4]

Physicochemical and Toxicological Data

A clear understanding of this compound's properties is fundamental to its safe handling. The following tables summarize key quantitative data.

| Property | Value | References |

| Molecular Formula | C3H5ClO | [8] |

| Molecular Weight | 92.52 g/mol | [5] |

| Boiling Point | 119 °C (246.2 °F) | [8] |

| Flash Point | 32 °C (89.6 °F) | [8] |

| Vapor Pressure | 11 mm Hg @ 25 °C | [6] |

| Vapor Density | 3.19 (Air = 1.0) | [8] |

| Solubility in Water | Slightly soluble | [2][3] |

| Autoignition Temperature | 600 °C (1112 °F) | [8] |

| Toxicity Data | Value | References |

| LD50 (Oral, Rat) | 100 mg/kg | [5] |

| LD50 (Dermal, Rabbit) | 141 mg/kg | [5] |

| LC50 (Inhalation, Rat) | 262 ppm/1H | [6] |

| ACGIH TLV (Ceiling) | 1 ppm | [7][8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation should be used to minimize the release of vapors into the laboratory environment.[9]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][9]

-

Ignition Sources: Due to its flammability, all sources of ignition, including open flames, sparks, and hot surfaces, must be strictly prohibited in areas where this compound is handled or stored.[8][9] Use only non-sparking tools and explosion-proof electrical equipment.[4][5]

-

Grounding: Containers and receiving equipment should be grounded and bonded to prevent the buildup of static electricity.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

-

Eye and Face Protection: Wear chemical splash goggles and a face shield to protect against splashes and vapors.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[8][9] All protective clothing should be clean and put on before work.[9] Contaminated clothing must be removed immediately and laundered by trained individuals.[9]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposures.

Handling

-

Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.[9]

-

Hygiene: Do not eat, drink, or smoke in areas where this compound is used.[4][9] Wash hands thoroughly after handling the chemical.[4]

-

Manipulation: Avoid breathing vapors, mist, or gas.[4] Do not get the chemical in eyes, on skin, or on clothing.[4]

Storage

-

Containers: Store this compound in tightly closed, properly labeled containers.[8][9]

-

Location: Store in a cool, dry, well-ventilated, and fireproof area, away from sources of light and heat.[7][9] The recommended storage temperature is 2-8 °C.

-

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

-

Stabilization: this compound can polymerize slowly, especially when exposed to light, which can lead to a fire or explosion hazard.[2][3] It is often stabilized with a small amount of calcium carbonate or magnesium oxide.[5][6] Store only if stabilized.[7]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spills and Leaks

-

Evacuation: Immediately evacuate all personnel from the spill area, except for those involved in the cleanup.[9]

-

Ignition Sources: Remove all sources of ignition.[9]

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[9][10] For larger spills, dike the area to prevent spreading.[4]

-

Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[9][10] Ventilate the area and wash the spill site after the material has been removed.[9]

-

Waste Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[9]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Inhalation: Remove the victim to fresh air and keep them in a half-upright position.[2][7] If breathing is difficult, provide artificial respiration.[4] Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing.[2][9] Wash the affected area with large amounts of soap and water for at least 15 minutes.[4][9] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][7]

Waste Disposal

This compound and any contaminated materials must be disposed of as hazardous waste.[9] The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a scrubber.[4]

Experimental Protocol Considerations

When designing experiments involving this compound, the following safety aspects must be integrated into the protocol:

-

Synthesis: The synthesis of this compound, often through the chlorination of acetone, should be conducted with extreme caution due to the hazardous nature of the product and reactants.[1]

-

Purification: Purification by distillation can be hazardous as this compound can decompose explosively.[2] Ensure that the material is properly stabilized before any heating.

-

Reaction Quenching: this compound can be neutralized and destroyed using a cooled solution of sodium hydroxide (B78521) or potassium hydroxide.[3]

Visualizing Safety Workflows

The following diagrams, generated using the DOT language, illustrate key safety workflows for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Emergency Response Protocol for a this compound Spill.

By adhering to the comprehensive safety guidelines outlined in this document, researchers and scientists can mitigate the significant risks associated with this compound and ensure a safer laboratory environment for all.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. This compound [training.itcilo.org]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. jk-sci.com [jk-sci.com]

Chloroacetone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetone (CH₃COCH₂Cl) is a versatile and highly reactive bifunctional alkylating agent, valuable in organic synthesis as a precursor for various pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1] However, its utility is matched by its inherent instability and high toxicity, necessitating stringent handling and storage protocols to ensure laboratory safety and material integrity. This technical guide provides an in-depth overview of the stability of this compound, its degradation pathways, and the optimal conditions for its storage.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and polymerization. It is sensitive to light, air, heat, and moisture.[2][3][4]

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of hydroxyacetone (B41140) and hydrochloric acid. This reaction can be accelerated by changes in pH. The generated hydrochloric acid can act as a catalyst, promoting further autocatalytic decomposition.[5]

Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to turn dark and resinify.[2][4] This process involves the formation of polymeric materials and can be hazardous. Photodissociation can occur through C-Cl and C-C bond fission.

Thermal Decomposition: this compound is thermally unstable.[6] When heated, especially during distillation at atmospheric pressure, it can decompose, potentially explosively.[2] Decomposition at high temperatures can release highly toxic fumes, including hydrogen chloride and phosgene.[2][7]

Polymerization: Under the influence of light, unstabilized this compound can slowly polymerize, which presents a fire and explosion hazard.[2][8] There are reports of unstabilized this compound exploding after prolonged storage, even in diffuse light.[4][9]

Signaling Pathway for this compound Degradation

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. pacificwater.com.au [pacificwater.com.au]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

Chloroacetone: A Technical Guide on its Lachrymatory Properties and Exposure Limits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetone (CAS No. 78-95-5) is a halogenated ketone with the chemical formula CH₃COCH₂Cl.[1] It presents as a colorless to amber liquid characterized by a pungent, suffocating odor.[2][3] While utilized in various industrial applications—including the manufacturing of color photography couplers, fungicides, bactericides, and as an intermediate in the synthesis of pharmaceuticals and perfumes—it is most notable for its potent lachrymatory and toxic properties.[2][3][4] this compound is a powerful tear-inducing agent (lachrymator) and was historically used as a chemical warfare agent.[1][4] It is highly toxic via inhalation, ingestion, and dermal absorption, posing significant occupational and safety challenges.[2][5][6] This guide provides an in-depth review of its lachrymatory effects, proposed mechanism of action, established occupational exposure limits, and a general framework for its experimental evaluation.

Lachrymatory Properties and Mechanism of Action

Physiological Response

Exposure to low concentrations of this compound vapor induces a rapid and severe irritant response. The primary and most immediate effect is intense lacrimation (tearing).[2][5][7] Human data indicates that immediate lacrimation occurs at concentrations of approximately 5 ppm.[2] Another report associated a concentration of 4.7 ppm with both lacrimation and a burning sensation on the skin.[2] The substance is classified as severely irritating to the eyes, skin, and the entire respiratory tract.[6][8] At higher, albeit still low, concentrations, the effects quickly become debilitating; a concentration of 26 ppm is reportedly intolerable to humans after just one minute of exposure.[2]

Proposed Mechanism of Action

While specific mechanistic studies on this compound are limited, its action as a lachrymator is likely mediated through the activation of sensory nerve receptors.[2] this compound is an α-haloketone, a class of electrophilic compounds. Electrophilic irritants are known agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is densely expressed on the nerve endings of trigeminal sensory neurons that innervate the cornea and respiratory tract.[9][10]

Activation of these TRPA1 channels by an electrophilic agent like this compound leads to a rapid influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron.[10] This generates an action potential that propagates along the trigeminal nerve to the brainstem. In the brainstem, a reflex arc is initiated, leading to the activation of parasympathetic efferent neurons. These neurons innervate the lacrimal gland and, upon stimulation, release acetylcholine (B1216132) (ACh). ACh binds to muscarinic receptors on the gland, triggering the secretion of tears. This neurogenic inflammation pathway is a key defense mechanism against chemical irritants.[10][11]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ICSC 0760 - this compound [chemicalsafety.ilo.org]

- 8. This compound [training.itcilo.org]

- 9. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Chloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetone (1-chloro-2-propanone), a reactive α-chloroketone, finds application in various industrial syntheses, including pharmaceuticals. Its potential release into the environment necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and transformation of this compound. It covers its physicochemical properties, abiotic and biotic degradation mechanisms, and intermedia transport. Detailed experimental protocols for key transformation studies are provided, and quantitative data are summarized in structured tables for ease of reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension of the complex processes involved.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental behavior. These properties govern its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO | [1] |

| Molecular Weight | 92.52 g/mol | [1] |

| Appearance | Colorless to yellowish liquid with a pungent, irritating odor. Turns dark on exposure to light. | [1] |

| Boiling Point | 120 °C | [1] |

| Melting Point | -44.5 °C | [1] |

| Vapor Pressure | 12 mmHg at 25 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.02 (estimated) | [1] |

| Henry's Law Constant | 1.37 x 10⁻⁵ atm·m³/mol (estimated) | [1] |

| UV-Vis Absorption | λmax = 292 nm (in cyclohexane) | [1] |

Abiotic Degradation

Abiotic degradation processes, which are non-biological in nature, play a significant role in the transformation of this compound in the environment. These include hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. This compound undergoes hydrolysis to produce hydroxyacetone (B41140) and hydrochloric acid. The rate of hydrolysis is influenced by temperature and pH.

Quantitative Data:

| Temperature (°C) | Hydrolysis Rate Constant (k) (hr⁻¹) | Half-life (t½) | Reference |

| 25 | 8 x 10⁻⁶ | ~9.9 years | [1] |

| 30 | 2 x 10⁻⁵ | ~4.0 years | [1] |

| 37 | 6 x 10⁻⁵ | ~1.3 years | [1] |

Experimental Protocol: Hydrolysis Rate Determination

A standard method for determining the hydrolysis rate constant involves incubating a sterile aqueous solution of this compound at a constant temperature and pH. Aliquots are withdrawn at specific time intervals and analyzed for the disappearance of the parent compound.

-

Apparatus: Temperature-controlled water bath or incubator, sterile amber glass vials with Teflon-lined septa, pH meter, analytical instrument (e.g., GC-MS or HPLC).

-

Procedure:

-

Prepare sterile buffer solutions at the desired pH values (e.g., 4, 7, and 9).

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the this compound stock solution to achieve the desired initial concentration (typically in the low mg/L range).

-

Dispense the solutions into the amber glass vials, ensuring minimal headspace, and seal.

-

Place the vials in the temperature-controlled environment.

-

At predetermined time points, sacrifice replicate vials for analysis.

-

Extract the this compound from the aqueous solution using a suitable solvent (e.g., dichloromethane).

-

Analyze the extracts using a calibrated analytical method to determine the concentration of this compound.

-

The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the concentration versus time. The half-life is calculated as t½ = ln(2)/k.

-

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.

Quantitative Data:

| Wavelength (nm) | Quantum Yield (Φ) | Medium | Reference |

| 248 | 0.17 | Aqueous solution | [2] |

Experimental Protocol: Aqueous Photodegradation under Simulated Sunlight

This protocol outlines a method to determine the photodegradation rate and identify transformation products of this compound in water under simulated solar radiation.

-

Apparatus: Solar simulator with a light source mimicking the solar spectrum (e.g., xenon arc lamp), quartz reaction vessels, magnetic stirrer, analytical instruments (GC-MS, LC-MS/MS).

-

Procedure:

-

Prepare an aqueous solution of this compound of known concentration in purified water.

-

Fill the quartz reaction vessels with the solution. Include dark controls (vessels wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

-

Place the vessels in the solar simulator and maintain a constant temperature.

-

At selected time intervals, withdraw samples from the irradiated and dark control vessels.

-

Analyze the samples for the concentration of this compound to determine the degradation rate.

-

Analyze the samples for the identification and quantification of potential photoproducts using techniques like GC-MS and LC-MS/MS.

-

Degradation Pathway:

Atmospheric Degradation

In the atmosphere, this compound is expected to exist primarily in the vapor phase. Its degradation is mainly driven by reactions with photochemically produced hydroxyl (•OH) radicals.

Quantitative Data:

| Parameter | Value | Reference |

| Rate constant for reaction with •OH radicals | 3.7 x 10⁻¹³ cm³/molecule·sec at 25 °C (estimated) | [1] |

| Atmospheric half-life | ~44 days (estimated, at an atmospheric •OH concentration of 5 x 10⁵ radicals/cm³) | [1] |

Biotic Degradation

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the removal of this compound from the environment. While specific studies on this compound are limited, research on analogous chlorinated compounds provides insights into potential pathways.

Microbial Degradation

Bacteria from genera such as Pseudomonas and Arthrobacter are known to degrade a wide range of chlorinated aliphatic and aromatic compounds. The initial step in the biodegradation of this compound is likely to be dehalogenation.

Potential Biodegradation Pathway:

Enzymatic Degradation

The key enzymes involved in the initial breakdown of this compound are likely to be haloalkane dehalogenases. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. The resulting hydroxyacetone can then be further metabolized by the microorganism.

Experimental Protocol: Assessing Biodegradation by a Pure Culture

This protocol describes a method to evaluate the ability of a specific microbial strain (e.g., Pseudomonas putida) to degrade this compound.

-

Apparatus: Shaking incubator, sterile culture flasks, centrifuge, analytical instruments (GC-MS, HPLC, ion chromatography).

-

Procedure:

-

Prepare a minimal salts medium.

-

Inoculate the medium with the test microorganism and grow to a desired cell density.

-

Harvest the cells by centrifugation and wash with sterile buffer.

-

Resuspend the cells in fresh minimal salts medium.

-

Add this compound as the sole carbon source to the experimental flasks. Include control flasks with this compound but no cells (abiotic control) and flasks with cells but no this compound (endogenous control).

-

Incubate the flasks under appropriate conditions (e.g., 30 °C, 150 rpm).

-

At regular intervals, withdraw samples and analyze for:

-

Disappearance of this compound.

-

Formation of chloride ions (using ion chromatography) as an indicator of dehalogenation.

-

Identification of metabolic intermediates (using GC-MS or LC-MS/MS).

-

-

Monitor microbial growth by measuring optical density or protein concentration.

-

Intermedia Transport

The movement of this compound between different environmental compartments (air, water, and soil) is governed by its physical and chemical properties.

Volatilization

Due to its relatively high vapor pressure and moderate Henry's Law constant, volatilization from water surfaces is an important fate process for this compound. The estimated volatilization half-lives for a model river and a model lake are 2 and 19 days, respectively[1].

Soil Sorption and Mobility

The tendency of a chemical to bind to soil particles is a key factor determining its mobility and potential to leach into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency.

Quantitative Data:

| Parameter | Value | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 5 (estimated) | [1] |

An estimated Koc value of 5 suggests that this compound has very high mobility in soil[1].

Experimental Protocol: Soil Sorption Isotherm (Batch Equilibrium Method)

This protocol is used to determine the sorption characteristics of this compound to soil.

-

Apparatus: Centrifuge, shaker, analytical instrument (GC-MS or HPLC).

-

Procedure:

-

Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of each this compound solution to the tubes. Include control tubes without soil to account for any abiotic loss.

-

Equilibrate the tubes by shaking for a predetermined time (e.g., 24 hours).

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the supernatant for the equilibrium concentration of this compound (Ce).

-

Calculate the amount of this compound sorbed to the soil (Cs) by mass balance.

-

Plot Cs versus Ce to generate the sorption isotherm. The data can be fitted to models like the Freundlich or Langmuir isotherms to determine sorption coefficients.

-

Sorption Isotherm Models:

-

Freundlich Isotherm: Cs = Kf * Ce^(1/n)

-

Where Kf and 1/n are empirical constants representing sorption capacity and intensity, respectively.

-

-

Langmuir Isotherm: Cs = (qmax * KL * Ce) / (1 + KL * Ce)

-

Where qmax is the maximum sorption capacity and KL is the Langmuir constant related to the binding energy.

-

Workflow for Soil Sorption Study:

Conclusion

The environmental fate of this compound is governed by a combination of transport and degradation processes. Volatilization is a significant removal mechanism from surface waters. In the atmosphere, it undergoes slow degradation primarily through reaction with hydroxyl radicals. Hydrolysis is a slow process in aqueous environments. Direct photolysis can occur, but its environmental significance depends on the specific conditions. While biodegradation is expected to be a key degradation pathway, specific data on the microorganisms and enzymes involved in this compound degradation are currently limited. Its low estimated soil sorption coefficient suggests a high potential for leaching in soil, indicating a risk of groundwater contamination. Further research is needed to fill the existing data gaps, particularly in the areas of biodegradation and soil sorption, to allow for a more complete environmental risk assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Chloroacetone in Feist-Benary Furan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Feist-Benary furan (B31954) synthesis is a cornerstone reaction in heterocyclic chemistry, providing a versatile and straightforward method for the synthesis of substituted furans.[1][2] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][3] Chloroacetone, a readily available and cost-effective α-halo ketone, serves as a key building block in this synthesis, leading to the formation of a wide array of furan derivatives. These furan motifs are of significant interest in medicinal chemistry and drug development as they are integral components of numerous biologically active molecules.[4] Furan-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the Feist-Benary furan synthesis, aimed at researchers, scientists, and professionals in the field of drug development.

Reaction Principle and Mechanism

The Feist-Benary synthesis proceeds through a sequence of base-catalyzed steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form a nucleophilic enolate.

-

Nucleophilic Substitution: The enolate attacks the α-carbon of this compound in an SN2 reaction, displacing the chloride ion.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation. The enolate of the ketone attacks the carbonyl of the former dicarbonyl compound.

-

Dehydration: The final step is the elimination of a water molecule to form the stable aromatic furan ring.

Mild bases such as pyridine (B92270) or triethylamine (B128534) are often employed to prevent the hydrolysis of ester groups present in many β-dicarbonyl substrates.[1] Common solvents for this reaction include ethanol, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[1]

Data Presentation: Substrate Scope and Yields

The Feist-Benary synthesis using this compound is compatible with a variety of β-dicarbonyl compounds, leading to a diverse range of substituted furans. The following table summarizes the reaction of this compound with various β-dicarbonyl compounds and the corresponding reported yields.